molecular formula C4H6ClFO2 B2666364 3-Fluoropropyl chloroformate CAS No. 1007230-90-1

3-Fluoropropyl chloroformate

Cat. No.: B2666364
CAS No.: 1007230-90-1
M. Wt: 140.54
InChI Key: SXCYKLJWVLQISW-UHFFFAOYSA-N
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Description

3-Fluoropropyl chloroformate is an organic compound with the molecular formula C4H6ClFO2. It belongs to the class of chloroformates, which are esters of chloroformic acid. This compound is a colorless, volatile liquid that is used as a reagent in organic synthesis. It is particularly valued for its ability to introduce the 3-fluoropropyl group into various molecules, making it useful in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

3-Fluoropropyl chloroformate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for introducing the 3-fluoropropyl group into various organic molecules, which can be useful in the synthesis of complex organic compounds.

    Biology: In biological research, it is used to modify biomolecules, such as proteins and peptides, to study their structure and function.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

(4S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid ([18F]FSPG) is an L-glutamate derivative used as a PET biomarker to assess intracellular redox status in vivo through targeting of the cystine/glutamate antiporter protein, xC− transporter .

Safety and Hazards

3-Fluoropropyl chloroformate is classified as a flammable liquid and vapor. It is harmful if swallowed, toxic if inhaled, and may cause respiratory irritation. It also causes severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoropropyl chloroformate can be synthesized through the reaction of 3-fluoropropanol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows: [ \text{3-Fluoropropanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of 3-fluoropropanol and phosgene into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoropropyl chloroformate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: Reaction with amines to form carbamates. [ \text{ROC(O)Cl} + \text{H}_2\text{NR’} \rightarrow \text{ROC(O)-N(H)R’} + \text{HCl} ]

    Esterification: Reaction with alcohols to form carbonate esters. [ \text{ROC(O)Cl} + \text{HOR’} \rightarrow \text{ROC(O)-OR’} + \text{HCl} ]

    Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides. [ \text{ROC(O)Cl} + \text{HO}_2\text{CR’} \rightarrow \text{ROC(O)-OC(O)R’} + \text{HCl} ]

Common Reagents and Conditions: These reactions typically require a base to absorb the hydrochloric acid produced. Common bases used include pyridine, triethylamine, and sodium carbonate. The reactions are usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Major Products: The major products formed from these reactions include carbamates, carbonate esters, and mixed anhydrides, depending on the nucleophile used.

Comparison with Similar Compounds

  • Methyl chloroformate
  • Ethyl chloroformate
  • Propyl chloroformate
  • Benzyl chloroformate

Comparison: 3-Fluoropropyl chloroformate is unique among chloroformates due to the presence of the fluorine atom, which can significantly alter the reactivity and properties of the compound. The fluorine atom can enhance the stability and lipophilicity of the resulting products, making them more suitable for certain applications, such as pharmaceuticals and agrochemicals. Additionally, the presence of the fluorine atom can influence the electronic properties of the compound, making it more reactive in certain types of chemical reactions.

Properties

IUPAC Name

3-fluoropropyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClFO2/c5-4(7)8-3-1-2-6/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCYKLJWVLQISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)Cl)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007230-90-1
Record name 3-fluoropropyl chloroformate
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